![molecular formula C9H16O3 B3114445 Methyl 3-(hydroxymethyl)cyclohexanecarboxylate CAS No. 201424-15-9](/img/structure/B3114445.png)
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
“Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is an organic intermediate used in the synthesis of pharmaceuticals and pesticides . It is also a key ingredient in the synthesis of difluoroaminooxetane-containing energetic materials .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is a colorless to yellow liquid . The molecular weight of this compound is 172.22 g/mol .Scientific Research Applications
Raman Spectrum Investigation
One significant area of research involves the investigation of the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, highlighting the mixtures of conversion isomers and their predominance in different conformations. This research provides insights into the structural characteristics and potential applications of cyclohexanecarboxylate derivatives in scientific studies (Batuev et al., 1959).
Modified Synthesis Processes
Another application is seen in the modified stereospecific synthesis of potentially biologically and pharmacologically active methyl cyclohexanecarboxylate derivatives from precursor compounds. This synthesis process emphasizes the versatility of methyl 3-(hydroxymethyl)cyclohexanecarboxylate in creating compounds with potential biological and pharmacological applications (Ishmuratov et al., 2012).
Carbonylation Processes
Research into the carbonylation of cyclohexene to produce methyl cyclohexanecarboxylate in high yields using specific catalysts has been conducted. This study not only highlights a method for producing methyl cyclohexanecarboxylate but also explores the kinetics and potential reaction mechanisms, offering valuable information for chemical synthesis and industrial applications (Yoshida et al., 1976).
Biocatalytic Synthesis
The biocatalytic synthesis of chiral cyclic γ-oxoesters from methyl and ethyl cyclopentene- and cyclohexenecarboxylates demonstrates the application of methyl 3-(hydroxymethyl)cyclohexanecarboxylate in producing chiral compounds. This environmentally friendly and selective method provides a novel approach to the synthesis of active pharmaceutical ingredients, showcasing the compound's role in green chemistry (Brenna et al., 2017).
Chemical Transformations
Investigations into the chemical transformations of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, including dehydration, hydrolysis, and reduction processes, highlight the chemical versatility and potential applications of this compound in organic synthesis and the development of new chemical entities (Sirat et al., 1979).
properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPTEDQFZOIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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